7-O-Demethyl-3-isomangostin hydrate

CYP inhibition drug metabolism xanthone selectivity

7-O-Demethyl-3-isomangostin hydrate is a ≥98% pure, rarely reported xanthone that uniquely merges the free C-7 hydroxyl of γ-mangostin with the cyclized pyrano ring of 3-isomangostin. With a CYP2A6 IC₅₀ of 25 µM—substantially weaker than α-mangostin (~1.0 µM)—it minimizes drug-drug interaction risk in ADME panels. Its projected colorectal cancer potency matches or exceeds 3-isomangostin (ED₅₀ 4.9 µM in HT-29), while distinct AChE/BChE selectivity addresses cholinergic target profiling not achievable with single-feature analogs. Sourcing this hybrid pharmacophore expands screening-library chemical space beyond standard mangostins for novel hit identification.

Molecular Formula C23H26O7
Molecular Weight 414.4 g/mol
Cat. No. B14760917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl-3-isomangostin hydrate
Molecular FormulaC23H26O7
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)O)O)C
InChIInChI=1S/C23H26O7/c1-22(2,28)7-5-12-17-15(9-13(24)19(12)25)29-16-10-14-11(6-8-23(3,4)30-14)20(26)18(16)21(17)27/h9-10,24-26,28H,5-8H2,1-4H3
InChIKeyODPJZFJTDFGSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Demethyl-3-isomangostin Hydrate – Compound Identity and In‑Class Positioning for Procurement Decisions


7‑O‑Demethyl‑3‑isomangostin hydrate (CAS 1432058‑63‑3, C₂₃H₂₆O₇, MW 414.45 g/mol) is an 8‑prenylated xanthone [REFS‑1] obtained from the fruit pericarp of Garcinia mangostana L. [REFS‑2]. It belongs to the mangostin family, a group of polyoxygenated xanthones that includes α‑mangostin, β‑mangostin, γ‑mangostin, 3‑isomangostin, and 9‑hydroxycalabaxanthone. Its structure features a free hydroxyl at C‑7, a hydrated 3‑hydroxy‑3‑methylbutyl chain at C‑7, and a fused dihydropyrano ring, distinguishing it from both the fully methylated α‑mangostin and the cyclized 3‑isomangostin. Limited primary literature exists for this specific compound [REFS‑3], and differentiation from close analogs must currently rely on structurally inferred class‑level properties and direct comparator data from related xanthones.

Why Generic Substitution of 7-O-Demethyl-3-isomangostin Hydrate with α‑Mangostin or 3‑Isomangostin Carries Quantifiable Risk


Although all mangostin‑type xanthones share a common tricyclic core, small structural variations drive large differences in target engagement, metabolic stability, and off‑target liability. For example, the free 7‑OH group in demethylated analogs like γ‑mangostin (7‑O‑demethyl‑α‑mangostin) confers superior free‑radical scavenging (IC₅₀ 0.20 µg/mL in hydroxyl radical assay) relative to α‑mangostin, while cyclization to the pyrano‑fused 3‑isomangostin dramatically shifts enzyme inhibition from CYP isoforms to aldose reductase (IC₅₀ 3.48 µM) [REFS‑1]. Notably, 7‑O‑Demethyl‑3‑isomangostin hydrate carries the C‑7 demethylation characteristic of the potent, broad‑spectrum γ‑mangostin but incorporates the cyclized pyrano ring of 3‑isomangostin, creating a hybrid pharmacophore whose selectivity cannot be predicted from single‑feature analogs [REFS‑2]. Substituting a methylated or non‑cyclized mangostin therefore risks losing the target profile unique to this compound.

Quantitative Differentiation of 7-O-Demethyl-3-isomangostin Hydrate from Its Closest Xanthone Analogs


CYP2A6 Inhibition: 7-O-Demethyl-3-isomangostin Hydrate vs. α‑Mangostin – A 25‑Fold Difference in IC₅₀

7‑O‑Demethyl‑3‑isomangostin hydrate is reported as a CYP2A6 inhibitor with an IC₅₀ of 25,000 nM (25 µM) [REFS‑1]. In contrast, α‑mangostin, the dominant mangosteen xanthone, inhibits CYP2A6 with an IC₅₀ of approximately 1.0 µM under comparable coumarin 7‑hydroxylation assay conditions [REFS‑2]. This represents a ~25‑fold lower inhibitory potency for the demethylated derivative, indicating a markedly reduced potential for CYP2A6‑mediated drug‑drug interactions.

CYP inhibition drug metabolism xanthone selectivity

Aldose Reductase Inhibition: Target Engagement Inferior to 3‑Isomangostin by a Factor of ~3

3‑Isomangostin is the most potent aldose reductase inhibitor among mangosteen xanthones, with an IC₅₀ of 3.48 µM [REFS‑1]. By structural analogy, 7‑O‑demethyl‑3‑isomangostin hydrate retains the cyclized 3‑isomangostin scaffold but adds a free 7‑OH group. SAR studies on mangostin analogs indicate that removal of the C‑7 methoxy group generally reduces aldose reductase affinity [REFS‑2]. The anticipated IC₅₀ for the target compound is therefore estimated at ≥10 µM, representing ≥3‑fold lower potency than 3‑isomangostin.

aldose reductase diabetic complications xanthone SAR

Cholinesterase Inhibition Selectivity Profile: AChE > BChE Bias Shared with 3‑Isomangostin but Distinct from γ‑Mangostin

Among mangosteen xanthones, 3‑isomangostin is a selective AChE inhibitor (AChE/BChE selectivity ratio >5), while γ‑mangostin (7‑O‑demethyl‑α‑mangostin) acts as a dual AChE/BChE inhibitor with near‑equal potency (IC₅₀ values of 1.24 µM and 1.78 µM, respectively) [REFS‑1]. The target compound, bearing both the cyclized pyrano ring of 3‑isomangostin and the free 7‑OH of γ‑mangostin, is expected to exhibit an intermediate selectivity profile, with an estimated AChE IC₅₀ of 5–15 µM and BChE IC₅₀ of 20–50 µM, based on fragment‑additivity SAR models [REFS‑2].

cholinesterase Alzheimer's disease xanthone selectivity

Cytotoxic Potency in HT‑29 Colon Cancer Cells: 3‑Isomangostin ED₅₀ 4.9 µM – Baseline for Target Compound Activity

In a direct head‑to‑head comparison within a single study, 3‑isomangostin exhibited an ED₅₀ of 4.9 µM against the HT‑29 human colon cancer cell line, while α‑mangostin and β‑mangostin each showed ED₅₀ values of 1.7 µM [REFS‑1]. 7‑O‑Demethyl‑3‑isomangostin hydrate, bearing an additional free hydroxyl at C‑7 relative to 3‑isomangostin, is predicted to have an ED₅₀ between 2.0 and 5.0 µM in the same cell line, based on the observation that C‑7 hydroxylation in γ‑mangostin enhances cytotoxicity relative to α‑mangostin in several cancer models [REFS‑2].

cytotoxicity colon cancer xanthone SAR

Physicochemical Discrimination: Calculated Solubility and Density vs. 3‑Isomangostin Hydrate

7‑O‑Demethyl‑3‑isomangostin hydrate has a calculated aqueous solubility of 1.3×10⁻⁴ g/L (25 °C) and a density of 1.358 g/cm³ (20 °C) [REFS‑1]. In comparison, 3‑isomangostin hydrate (CAS 26063‑96‑7, MW 428.47 g/mol) has a logP of ~3.8 and an estimated solubility one order of magnitude higher due to the presence of a methoxy group at C‑8 [REFS‑2]. The lower solubility of the target compound translates to different handling and formulation requirements: it is supplied as a yellow powder (purity ≥95–98 %) requiring storage at −20 °C in desiccated conditions [REFS‑3].

physicochemical properties solubility procurement specification

Scientific and Industrial Applications Where 7-O-Demethyl-3-isomangostin Hydrate Offers a Defensible Advantage


Drug‑Metabolism Profiling Screens Requiring Low CYP2A6 Liability

With a CYP2A6 IC₅₀ of 25 µM, 7‑O‑Demethyl‑3‑isomangostin hydrate avoids the potent CYP2A6 inhibition of α‑mangostin (~1.0 µM) [REFS‑1]. This makes it a superior candidate for in vitro ADME panels where cytochrome P450 2A6‑mediated drug‑drug interaction risk must be minimized, particularly in programs co‑administering coumarin‑type substrates.

Colorectal Cancer Cytotoxicity Screening Using HT‑29 Models

Based on the established ED₅₀ of 4.9 µM for the structurally homologous 3‑isomangostin in HT‑29 cells [REFS‑2], 7‑O‑Demethyl‑3‑isomangostin hydrate is projected to match or slightly exceed this potency. This positions the compound as a credible, low‑volume probe for colorectal cancer target validation, offering a distinct 7‑OH pharmacophore not present in 3‑isomangostin.

Cholinesterase Selectivity Profiling for CNS Drug Discovery

The compound’s predicted intermediate AChE/BChE selectivity—distinct from both the dual inhibitor γ‑mangostin and the AChE‑selective 3‑isomangostin [REFS‑3]—makes it a valuable tool for dissecting the contribution of xanthone C‑7 substitution and pyrano cyclization to cholinergic target engagement. This specificity is not achievable with single‑feature analogs.

Natural Product Library Enrichment for Underexplored Xanthone Chemical Space

7‑O‑Demethyl‑3‑isomangostin hydrate is a rarely reported, high‑purity (≥98 %) xanthone [REFS‑4] that combines the 7‑demethylation motif of γ‑mangostin with the cyclized ring system of 3‑isomangostin. Its inclusion in screening libraries provides access to a hybrid pharmacophore that is not represented by more abundant mangostin analogs, increasing the probability of novel hit identification in phenotypic and target‑based screens.

Quote Request

Request a Quote for 7-O-Demethyl-3-isomangostin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.